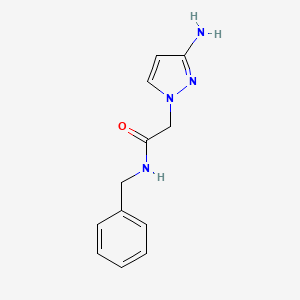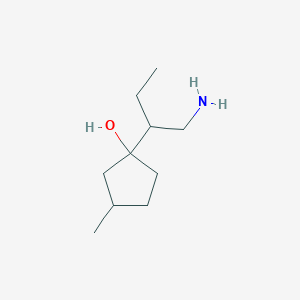
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol is an organic compound with a unique structure that includes an aminobutan-2-yl group attached to a cyclopentan-1-ol ring
Vorbereitungsmethoden
The synthesis of 1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(1-Aminobutan-2-yl)cyclopentan-1-ol with methylating agents under controlled conditions. Industrial production methods may involve the use of bulk manufacturing processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The aminobutan-2-yl group can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol can be compared with similar compounds such as:
1-(1-Aminobutan-2-yl)-3-ethylcyclopentan-1-ol: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol: Lacks the methyl group, which can influence its chemical properties and applications.
1-(1-Aminobutan-2-yl)cyclobutan-1-ol: Contains a cyclobutan-1-ol ring instead of a cyclopentan-1-ol ring, leading to differences in its chemical behavior.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-(1-aminobutan-2-yl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(7-11)10(12)5-4-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
QPEKKTCTJRFILO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C1(CCC(C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
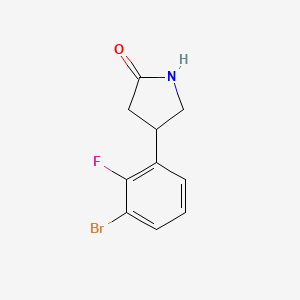
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
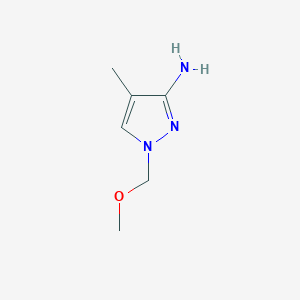
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
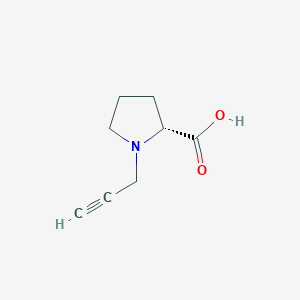
![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
